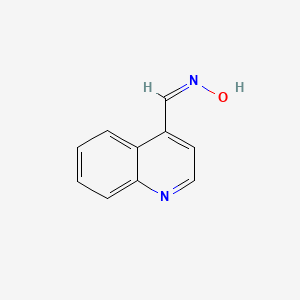

4-Quinolinecarbaldehyde oxime

Description

Evolution and Significance of Quinoline-Based Scaffolds in Organic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. researchgate.netresearchgate.netafjbs.com Its discovery dates back to the 19th century, and since then, its derivatives have been the subject of extensive research due to their wide-ranging applications. Quinoline and its analogues are recognized as "privileged structures" in drug discovery, meaning they can bind to multiple biological targets with high affinity. researchgate.net This versatility has led to the development of numerous approved drugs for various diseases. researchgate.net

Historically, the synthesis of quinoline derivatives has been achieved through classical methods like the Skraup and Friedländer syntheses. afjbs.com However, contemporary research focuses on developing greener and more efficient synthetic routes, including multicomponent reactions and microwave-assisted synthesis. researchgate.netnih.gov These modern techniques offer higher yields, reduced reaction times, and are more environmentally friendly. afjbs.comnih.gov The continuous evolution of synthetic methodologies allows chemists to create diverse libraries of quinoline derivatives with tailored properties for various applications, from pharmaceuticals to materials science. afjbs.comnih.gov

Distinctive Academic Research Trajectories for Oxime Functionality

The oxime functional group (C=N-OH) is a versatile and highly reactive moiety that has carved out its own significant niche in chemical research. ijprajournal.com Oximes are crystalline solids and are often used for the purification and characterization of carbonyl compounds. ijprajournal.com Beyond this classical application, oximes serve as crucial intermediates in a wide array of organic transformations. ijprajournal.comacs.org They can be readily converted into other functional groups such as amines, amides, and nitriles, highlighting their synthetic utility. ijprajournal.com

A key area of academic interest is the reactivity of the N-O bond in oximes, which is relatively weak and can be cleaved to generate reactive nitrogen- and oxygen-centered radicals. acs.org This property has been harnessed in various synthetic methodologies. Furthermore, oximes and their derivatives, particularly oxime esters, exhibit a broad spectrum of biological activities. ijprajournal.com The ability of the oxime group to form stable complexes with metal ions has also led to their use in coordination chemistry and as catalysts. lookchem.comresearchgate.net The unique reactivity and diverse applications of the oxime functionality continue to drive innovative research in both synthetic and mechanistic chemistry. researchgate.netresearchgate.net

Contextualization of 4-Quinolinecarbaldehyde Oxime within Advanced Synthetic and Mechanistic Studies

4-Quinolinecarbaldehyde oxime, which combines the robust quinoline framework with the reactive oxime group, is a subject of specialized investigation in advanced chemical studies. The synthesis of this compound is typically achieved through the condensation reaction of 4-quinolinecarboxaldehyde with hydroxylamine (B1172632). rsc.orgresearchgate.net This straightforward synthesis provides access to a molecule with a rich chemical profile.

From a mechanistic standpoint, the study of 4-quinolinecarbaldehyde oxime formation and its subsequent reactions provides valuable insights into reaction kinetics and pathways. For instance, the formation of oximes from related pyridinecarboxaldehydes has been shown to involve rate-determining dehydration of a carbinolamine intermediate under acidic conditions. acs.orgresearchgate.net The presence of the quinoline ring can influence the electronic properties and reactivity of the oxime group.

In advanced synthetic applications, 4-quinolinecarbaldehyde oxime can serve as a precursor to more complex molecular architectures. The oxime moiety can undergo various transformations, including reductions to form amines or rearrangements like the Beckmann rearrangement. researchgate.net Furthermore, the entire molecule can act as a ligand in the formation of metal complexes. The study of such reactions at a mechanistic level, often aided by computational methods like Density Functional Theory (DFT), helps in understanding the intricate details of bond-making and bond-breaking processes. researchgate.netrsc.org Kinetic and mechanistic investigations into the reactions of oximes, including their oxidation, provide a deeper understanding of their chemical behavior. sciensage.info

Physicochemical Properties of 4-Quinolinecarbaldehyde Oxime

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | nih.gov |

| Molecular Weight | 172.18 g/mol | nih.gov |

| IUPAC Name | (NE)-N-(quinolin-4-ylmethylidene)hydroxylamine | nih.gov |

| Melting Point | 179-180 °C | rsc.org |

| InChI Key | ALQUTEKNDPODSS-KPKJPENVSA-N | nih.gov |

Spectroscopic Data for (E)-4-Quinolinecarbaldehyde oxime

| Spectroscopy | Data | Source |

| IR (KBr) νₘₐₓ | 3160 cm⁻¹ | rsc.org |

| ¹H-NMR (400 MHz, CD₃OD) δ | 8.82 (d, J = 4.6 Hz, 1H), 8.75 (s, 1H), 8.61-8.58 (m, 1H), 8.07-8.04 (m, 1H), 7.80-7.73 (m, 2H), 7.67-7.62 (m, 1H) | rsc.org |

| ¹³C-NMR (101 MHz, CD₃OD) δ | 150.8, 149.3, 147.1, 139.6, 131.1, 129.8, 128.7, 126.7, 126.0, 120.6 | rsc.org |

| HRMS (ESI) m/z | [M + H]⁺ Calcd for C₁₀H₉ON₂: 173.0709; Found: 173.0708 | rsc.org |

Properties

IUPAC Name |

(NZ)-N-(quinolin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQUTEKNDPODSS-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39977-74-7 | |

| Record name | MLS003107193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4 Quinolinecarbaldehyde Oxime and Its Derivatives

Contemporary Condensation Strategies for Oxime Formation

The classical method for synthesizing oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632). nih.gov For 4-quinolinecarbaldehyde oxime, this entails the reaction of 4-quinolinecarboxaldehyde with hydroxylamine. researchgate.net This reaction is typically performed in an aqueous or alcoholic medium and can be facilitated by an acid catalyst, such as hydrochloric acid.

Optimization of Reaction Parameters for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of 4-quinolinecarbaldehyde oxime. Key parameters that are often adjusted include the molar ratio of reactants, temperature, reaction time, and the choice of solvent and catalyst.

One reported procedure for the synthesis of (E)-quinoline-4-carbaldehyde oxime involves reacting 4-quinolinecarboxaldehyde with a threefold molar excess of hydroxylamine in a methanol-water mixture. researchgate.net Another method utilizes hydroxylamine hydrochloride and potassium carbonate in methanol (B129727) at room temperature for 24 hours, achieving a 91% yield of the (E)-isomer after purification. rsc.org

Studies on the synthesis of other oximes have shown that the molar ratio of the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate can significantly impact the yield. For instance, in a solvent-free grinding method for 3-chlorobenzaldoxime, the optimized molar ratio of aldehyde to hydroxylamine hydrochloride to sodium carbonate was found to be 2:2:3. asianpubs.org The presence of the base is often necessary to neutralize the hydrochloric acid released from hydroxylamine hydrochloride. asianpubs.org

The choice of solvent also plays a critical role. While traditional methods often employ alcohols like methanol or ethanol (B145695), greener alternatives are being explored. researchgate.netrsc.org For example, using mineral water as a solvent has been shown to be effective for the synthesis of various aryl oximes, offering an environmentally friendly and economical option. ias.ac.in

Chemo- and Regioselective Synthesis Protocols

Chemo- and regioselectivity are important considerations in the synthesis of complex quinoline (B57606) derivatives. For instance, in the synthesis of multi-substituted quinolines from Morita-Baylis-Hillman adducts and anilines, a high degree of chemoselectivity and regioselectivity has been achieved. researchgate.net While this example does not directly involve oxime formation, it highlights the importance of controlling reaction pathways in quinoline chemistry.

In the context of 4-quinolinecarbaldehyde oxime, the primary focus is often on the stereoselectivity of the oxime, leading to the formation of either the (E) or (Z) isomer. The (E)-isomer is generally the thermodynamically more stable and, therefore, the predominant product under many reaction conditions. researchgate.net

Green Chemistry Approaches in Quinoline Oxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. nih.govbenthamdirect.comresearchgate.net This includes the use of greener solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comresearchgate.netfrontiersin.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various quinoline derivatives and other heterocyclic compounds. benthamdirect.comresearchgate.netfrontiersin.orgnih.gov For example, microwave irradiation has been shown to be highly efficient in the oximation of certain carbaldehydes. researchgate.net The synthesis of quinoline-based imidazole (B134444) derivatives was significantly more efficient under solvent-free microwave conditions compared to conventional solution-phase reactions. researchgate.net

Aqueous-Phase and Solvent-Free Reaction Environments

The use of water as a solvent is a key principle of green chemistry. smolecule.comdrhazhan.com The synthesis of oximes in aqueous media has been explored to reduce the reliance on volatile organic solvents. ias.ac.insmolecule.com For instance, the synthesis of aryl oximes has been successfully carried out in mineral water at room temperature, providing a practical and eco-friendly method. ias.ac.in

Solvent-free reaction conditions, such as grinding reactants together, offer another green alternative. nih.govasianpubs.orgresearchgate.net This technique, often referred to as mechanochemistry, can lead to high yields in short reaction times and minimizes waste. nih.govresearchgate.net The synthesis of various oximes has been achieved with excellent yields by simply grinding the carbonyl compound with hydroxylamine hydrochloride and a solid base like sodium carbonate or bismuth(III) oxide at room temperature. nih.govasianpubs.org

Catalytic Routes for Derivatization of Quinoline Carbaldehydes to Oximes

While the direct condensation of 4-quinolinecarbaldehyde with hydroxylamine is the most common route to the oxime, catalytic methods are also being explored, particularly for the synthesis of quinoline derivatives in general. Various catalysts, including those based on copper, palladium, rhodium, and nickel, have been employed in the synthesis of quinolines through different reaction pathways. organic-chemistry.orgmdpi.commdpi.com For example, copper-catalyzed intermolecular decarboxylative cascade cyclization has been used to synthesize 2-substituted quinolines. organic-chemistry.org

In the context of oxime synthesis, catalysts can play a role in improving reaction efficiency and selectivity. For instance, the use of zinc oxide as a catalyst has been reported for the solventless synthesis of aldoximes. rsc.org Furthermore, various catalytic systems have been developed for the Friedländer synthesis of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. nih.gov While not a direct synthesis of the oxime, these catalytic approaches to the quinoline core are crucial for accessing the necessary precursors.

The derivatization of the oxime group itself is also an important area of research. For example, oxime ethers can be synthesized through various catalytic methods. researchgate.net

Reaction Mechanisms and Pathways of 4 Quinolinecarbaldehyde Oxime

Fundamental Mechanistic Investigations of Oxime Formation

The synthesis of 4-Quinolinecarbaldehyde oxime from 4-quinolinecarboxaldehyde and hydroxylamine (B1172632) is a classic example of nucleophilic addition to a carbonyl group. researchgate.netyoutube.com The reaction proceeds through a two-step mechanism involving the formation of a tetrahedral carbinolamine intermediate, followed by a dehydration step to yield the final oxime product. youtube.comlibretexts.org

Kinetic investigations into the formation of oximes from aromatic aldehydes, such as pyridine (B92270) and quinoline (B57606) derivatives, provide significant insights into the reaction mechanism. acs.orgacs.org For these types of aldehydes, the rate-determining step is typically the acid-catalyzed dehydration of the carbinolamine intermediate, particularly under acidic and neutral conditions. acs.orgresearchgate.net

The reaction rate is highly dependent on the pH of the medium. At neutral or slightly acidic pH, the rate increases as the concentration of acid catalyst increases, which facilitates the protonation of the carbinolamine's hydroxyl group, turning it into a better leaving group (water). youtube.com However, at very low pH values, the rate of reaction begins to decrease. This is because the nucleophile, hydroxylamine (a weak base), becomes extensively protonated to form the non-nucleophilic hydroxylammonium ion, thus reducing the concentration of the active nucleophile. youtube.com

Studies on the closely related 4-pyridinecarboxaldehyde (B46228) N-oxide show that the reaction proceeds with rate-determining carbinolamine dehydration, supported by saturation effects observed at near-neutral pH and a Brønsted exponent (α) of 0.66 for general acid catalysis. researchgate.net This value is indicative of a transition state where the proton is significantly transferred from the acid catalyst to the leaving hydroxyl group, which is characteristic of carbinolamine dehydration. researchgate.net No evidence is typically found for a pH-independent pathway, which would correspond to an uncatalyzed dehydration. researchgate.net The reaction of 4-quinolinecarboxaldehyde with hydroxylamine can yield a mixture of (E)- and (Z)-isomers of the oxime. researchgate.net

Table 1: Key Findings from Kinetic Studies of Oxime Formation for Aromatic Aldehydes

| Parameter | Observation | Implication | Citation |

|---|---|---|---|

| Rate-Determining Step | Dehydration of the carbinolamine intermediate | The initial nucleophilic attack is fast and reversible. | acs.orgresearchgate.net |

| pH Dependence | Rate is maximal in weakly acidic solution (pH ~4-6) | Balances the need for acid catalysis and sufficient concentration of the free hydroxylamine nucleophile. | youtube.comresearchgate.net |

| Catalysis | General-acid catalysis | The dehydration step is facilitated by proton transfer from a general acid. | researchgate.net |

| Brønsted Exponent (α) | ~0.66 for 4-pyridinecarboxaldehyde N-oxide | Suggests a transition state with significant proton transfer in the rate-determining dehydration step. | researchgate.net |

Transformations Involving the Oxime Moiety

The oxime group in 4-Quinolinecarbaldehyde oxime is a versatile functional handle that can be transformed into various other functionalities, often involving the generation of reactive intermediates.

Oxime esters are readily synthesized from 4-Quinolinecarbaldehyde oxime through esterification with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. arkat-usa.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with carboxylic acids. arkat-usa.org Modern synthetic approaches also include visible-light-induced three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide esters to generate oxime esters under mild conditions. nih.gov

The reactivity of oxime esters is dominated by the cleavage of the N-O bond, which can be initiated photochemically or through redox catalysis. This cleavage generates highly reactive iminyl radical intermediates. arkat-usa.org If acyl oxime esters are used, acyl radicals are also produced. encyclopedia.pub These radical species can participate in a variety of synthetic transformations, including radical cross-coupling and cyclization reactions for the construction of complex molecular skeletons like substituted quinolines. encyclopedia.pubrsc.org For instance, acyl radicals generated from oxime esters can add to alkynes, followed by intramolecular cyclization to build 3-acyl quinoline frameworks. encyclopedia.pub

Table 2: Selected Methods for the Synthesis of Oxime Esters

| Reagent | Conditions | Type of Transformation | Citation |

|---|---|---|---|

| Acyl Chlorides/Anhydrides | Base (e.g., pyridine, triethylamine) | Acylation | researchgate.net |

| Carboxylic Acid + DCC/DMAP | Anhydrous solvent (e.g., DCM) | Dehydrative Coupling | arkat-usa.org |

| Aldehyde + Aniline + NHPI Ester | Eosin Y, Blue LEDs, Acetonitrile | Multicomponent Photoredox Catalysis | nih.gov |

Oxime ethers of 4-Quinolinecarbaldehyde can be prepared through methods analogous to the Williamson ether synthesis. This typically involves the deprotonation of the oxime with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), followed by nucleophilic substitution with an alkyl halide. polyu.edu.hk A convenient procedure utilizes a mixture of aqueous dimethyl sulfoxide (B87167) (DMSO) and KOH at room temperature. polyu.edu.hk Another reported method involves the synthesis of (E)-4-Quinolinecarboxaldehyde oxime followed by subsequent reactions, such as a formal reductive O–H bond insertion of the oxime into α-keto esters. rsc.org

The reactivity of oxime ethers has been explored in the context of radical chemistry. The O-N bond can be cleaved under specific conditions to generate iminyl radicals. For example, cyclic oxime ethers can undergo a single-electron transfer (SET) process in the presence of an N-heterocyclic carbene (NHC) catalyst and an aldehyde, leading to ring-opening and C-C bond acylation. acs.org While this specific reaction uses a cyclic substrate, it highlights the potential of the oxime ether moiety to act as a precursor to radical intermediates for bond-forming reactions. acs.org

Table 3: Common Methods for the Synthesis of Oxime Ethers

| Reagents | Conditions | Reaction Type | Citation |

|---|---|---|---|

| Alkyl Halide + Base (KOH) | Aqueous DMSO, Room Temperature | Nucleophilic Substitution | polyu.edu.hk |

| α-Keto Ester + Phosphine | CH₂Cl₂, Room Temperature | Reductive O-H Bond Insertion | rsc.org |

Oxime derivatives, particularly O-acyl or O-dinitrophenyl oximes, can serve as precursors to iminyl radicals through one-electron reduction. arkat-usa.orgtcichemicals.com These radicals are key intermediates in intramolecular cyclization reactions to construct a variety of nitrogen-containing heterocycles, including quinolines. arkat-usa.org The process is initiated by an electron donor, such as a hydroquinone (B1673460) or a copper catalyst, which reduces the oxime derivative to generate an anion radical. arkat-usa.org This species can then fragment to produce an iminyl radical. arkat-usa.orgtcichemicals.com

If the molecule containing the iminyl radical also possesses an appropriately positioned unsaturated moiety (like an alkene or an aromatic ring), the radical can add intramolecularly to form a new C-C or C-N bond, leading to a cyclized product. arkat-usa.orgbeilstein-journals.org For example, the radical cyclization of phenethyl ketone oxime derivatives is a known route to synthesize quinoline scaffolds. tcichemicals.com This strategy transforms a linear precursor into a bicyclic aromatic system in a single, powerful step.

Table 4: Examples of Intramolecular Cyclization via Oxime Radicals

| Oxime Precursor | Electron Donor/Catalyst | Key Intermediate | Product Type | Citation |

|---|---|---|---|---|

| O-2,4-dinitrophenyloxime | NaH, Sesamol | Anion Radical / Iminyl Radical | Pyrroles, Quinolines | arkat-usa.org |

| O-acyloxime | Copper(I) catalyst | Iminyl Radical | Dihydropyrroles | arkat-usa.org |

| Phenethyl ketone oxime | Rhenium Reagent | Iminyl Radical | Quinolines | tcichemicals.com |

In contrast to reductive generation, iminoxyl radicals (or oxime radicals) can also be formed through oxidation of the oxime N-H bond. beilstein-journals.org These radicals are ambident, with spin density on both the nitrogen and oxygen atoms, allowing them to react as either N- or O-centered radicals. beilstein-journals.org In intermolecular reactions, they typically react at the oxygen atom. beilstein-journals.org

A significant application of this reactivity is in oxidative cross-dehydrogenative coupling (CDC) reactions. beilstein-journals.orgresearchgate.net Iminoxyl radicals, generated from oximes using an oxidizing agent like KMnO₄, Mn(OAc)₃, or through a photoredox process, can couple with a variety of C-H donors. beilstein-journals.org For instance, the oxidative C-O coupling of oximes with compounds such as acetonitrile, esters, and ketones has been achieved, furnishing α-oximinated carbonyl compounds. beilstein-journals.orgresearchgate.net The proposed mechanism involves the generation of the iminoxyl radical, which then combines with a carbon-centered radical generated from the coupling partner by hydrogen atom abstraction. beilstein-journals.orgresearchgate.net

Table 5: Oxidative Coupling Reactions with Oxime Radicals

| Coupling Partner | Oxidizing System | Bond Formed | Product Class | Citation |

|---|---|---|---|---|

| 1,3-Dicarbonyl Compounds | KMnO₄ / Mn(OAc)₃ | C-O | α-(Iminoxy)dicarbonyls | beilstein-journals.org |

| Acetonitrile | Perfluorobutyl iodide / Base | C-O | α-(Iminoxy)nitrile | beilstein-journals.orgresearchgate.net |

| Esters / Ketones | Perfluorobutyl iodide / Base | C-O | α-(Iminoxy)esters/ketones | beilstein-journals.orgresearchgate.net |

Regioselectivity and Stereoselectivity in Quinoline Oxime Reactions

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical considerations in the reactions of quinoline oximes. uky.edu The geometry of the oxime itself, which can exist as (E) or (Z) isomers due to the C=N double bond, is a fundamental aspect of its stereochemistry. nih.gov The (E) isomer of 4-Quinolinecarbaldehyde oxime is generally the more stable and common form. nih.gov

One of the classic reactions of oximes that is inherently stereoselective is the Beckmann rearrangement , which converts an oxime into an amide or a nitrile. masterorganicchemistry.com The rearrangement is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation with a strong acid. masterorganicchemistry.com The key step involves the migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com This high degree of stereoselectivity means that the specific configuration of the starting oxime dictates the structure of the resulting product.

Intramolecular reactions of oxime derivatives often display high levels of both regioselectivity and stereoselectivity. For instance, the cyclization of unsaturated oximes can proceed via the formation of either a C–O or a C–N bond, a clear demonstration of regioselectivity. nih.gov The specific pathway and resulting heterocyclic product (like an isoxazoline (B3343090) via C-O bond formation) are determined by the reaction conditions and the nature of the substrate. nih.gov Furthermore, these cyclization reactions can be highly stereoselective, often yielding trans-substituted products as the major diastereomer. nih.gov

The control of regioselectivity can also be achieved by modifying reaction conditions. Studies on O-vinyl oximes, for example, have shown that the reaction pathway can be directed towards either a nih.govnih.gov-sigmatropic rearrangement or a nih.govresearchgate.net-rearrangement. acs.org This switch, often controlled by the presence or absence of a base, allows for the selective synthesis of different constitutional isomers from the same starting material, highlighting a powerful method for controlling regiochemical outcomes. acs.org

Table 1: Examples of Selectivity in Oxime Reactions

| Reaction Type | Selectivity | Controlling Factor | Outcome | Citation |

|---|---|---|---|---|

| Beckmann Rearrangement | Stereoselective | Geometry of the oxime | Migration of the group anti to the OH group | masterorganicchemistry.com |

| Intramolecular Radical Cyclization | Regioselective & Stereoselective | Reaction pathway & substrate structure | Formation of specific heterocycles (e.g., trans-isoxazolines) | nih.gov |

| O-vinyl Oxime Rearrangement | Regioselective | Reaction conditions (e.g., presence of a base) | Selective formation of different pyrrole (B145914) isomers | acs.org |

Catalyzed Reactions of Quinoline Oximes

Catalysis provides efficient and selective methods for the derivatization and functionalization of quinoline oximes, enabling the construction of valuable and complex molecules under mild conditions.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of diverse activation modes. rsc.orgresearchgate.net While classic NHC catalysis involves the generation of nucleophilic Breslow intermediates from aldehydes, recent advancements have expanded their utility to radical chemistry involving oxime derivatives. nih.govsioc-journal.cn

A novel, metal-free approach utilizes NHCs to generate iminyl radicals from acyl oximes. sioc-journal.cn This transformation is proposed to proceed through a single electron transfer (SET) process. sioc-journal.cn The NHC catalyst facilitates the reduction of the acyl oxime's N–O bond, leading to its cleavage and the formation of an iminyl radical. sioc-journal.cn This method avoids the need for harsh conditions (like high temperatures or UV irradiation) or transition metal catalysts, which can leave problematic residues. sioc-journal.cn The generated iminyl radicals are versatile intermediates that can participate in subsequent reactions, such as intramolecular homolytic aromatic substitution, to rapidly construct complex polycyclic frameworks like phenanthridines. sioc-journal.cn

Table 2: Overview of NHC-Catalyzed Iminyl Radical Formation

| Feature | Description | Citation |

|---|---|---|

| Substrate | Acyl Oximes | sioc-journal.cn |

| Catalyst | N-Heterocyclic Carbene (NHC) | sioc-journal.cn |

| Mechanism | Single Electron Transfer (SET) from an NHC-derived intermediate to the oxime | sioc-journal.cn |

| Key Step | Homolytic cleavage of the oxime N–O bond | sioc-journal.cn |

| Intermediate | Iminyl Radical | sioc-journal.cn |

| Advantage | Metal-free, environmentally benign, mild conditions | sioc-journal.cn |

Transition Metal-Catalyzed Functionalizations

Transition metals are widely used to catalyze the functionalization of oximes, where the oxime moiety can act as both a reactive center and a directing group for C-H activation. nsf.govnih.gov A common strategy involves the catalytic cleavage of the N–O bond to generate reactive intermediates. nsf.gov

Copper-Catalyzed Reactions: Copper catalysts are effective for various transformations of oximes and their derivatives. rsc.org Two primary mechanistic pathways are considered: the single-electron reduction of the N–O bond by a Cu(I) species to generate an iminyl radical, or the oxidative insertion of the Cu(I) catalyst into the N–O bond to form a Cu(III) intermediate. rsc.org These reactive copper complexes can initiate further transformations, including cyclization reactions. For example, copper-catalyzed systems have been developed for the synthesis of highly substituted pyridines and pyrroles from oxime acetates. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis offers another powerful tool for oxime functionalization. The Semmler-Wolff aromatization reaction, for instance, can be achieved using a palladium catalyst. rsc.org A plausible mechanism involves the oxidative addition of the oxime's N-O bond to a Pd(0) center, which forms an imino-Pd(II) intermediate that drives the subsequent aromatization cascade. rsc.org Such reactions demonstrate the ability of the oxime group to participate directly in the catalytic cycle. These transformations are often used for the construction of nitrogen-containing heterocyclic compounds. rsc.org

Table 3: Comparison of Transition Metal-Catalyzed Oxime Reactions

| Catalyst | Proposed Mechanism | Typical Transformation | Resulting Products | Citation |

|---|

| Copper (Cu) | 1. SET to form iminyl radical 2. Oxidative addition to form Cu(III) | Heterocyclization | Pyridines, Pyrroles | rsc.org | | Palladium (Pd) | Oxidative addition of N-O bond to Pd(0) | Semmler-Wolff Aromatization | Amino-aromatic compounds | rsc.org |

Coordination Chemistry and Metal Complexation of 4 Quinolinecarbaldehyde Oxime

Ligand Design Principles for Quinoline (B57606) Oxime Scaffolds

The design of ligands is a foundational aspect of coordination chemistry, dictating the stability, structure, and subsequent reactivity of metal complexes. The quinoline oxime scaffold, particularly 4-Quinolinecarbaldehyde oxime, incorporates several key principles that make it an effective and versatile ligand.

Chelation: The quinoline ring possesses a nitrogen atom at position 1, and the oxime group contains a nitrogen atom. These two nitrogen donors can act in concert to form a stable five-membered chelate ring with a central metal ion. This chelate effect, arising from the formation of multiple bonds between the ligand and the metal, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. biointerfaceresearch.com

Steric Influence: The substitution pattern on the quinoline ring can introduce steric hindrance around the metal center. This can be strategically used to control the coordination number and geometry of the metal ion, prevent the formation of undesired polynuclear species, and create specific chiral pockets to influence the stereoselectivity of catalytic reactions. mdpi.com

Supramolecular Assembly: The oxime group (-C=N-OH) is a critical component for directing intermolecular interactions. The hydroxyl proton is acidic and can be deprotonated to form an oximato ligand, which is a stronger coordinator. at.ua Furthermore, the oxime's hydroxyl group is a potent hydrogen bond donor, while the oxygen and nitrogen atoms can act as acceptors. This functionality allows for the construction of extended supramolecular networks and plays a crucial role in crystal engineering, where predictable hydrogen bonding patterns can be used to assemble molecules into desired architectures. at.ua

The combination of these features—strong chelation, electronic tunability, steric control, and the capacity for hydrogen bonding—makes quinoline oxime scaffolds highly adaptable platforms for developing metal complexes with tailored properties for applications ranging from catalysis to materials science. biointerfaceresearch.comckthakurcollege.net

Synthesis and Structural Elucidation of Metal Complexes

While extensive reports on the synthesis of discrete metal complexes specifically with 4-Quinolinecarbaldehyde oxime are not widespread, the principles of their formation are well-established through studies of related quinoline and oxime-based ligands. uomphysics.netmdpi.com The synthesis typically involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the 4-Quinolinecarbaldehyde oxime ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). jocpr.com The reaction may proceed at room temperature or require reflux, depending on the lability of the metal precursor and the desired stoichiometry. mdpi.com

Structural elucidation of the resulting products relies on a combination of spectroscopic and crystallographic techniques:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center is often evidenced by shifts in the vibrational frequencies of key functional groups. A notable shift in the ν(C=N) stretching frequency of both the quinoline ring and the oxime group, as well as changes in the ν(N-O) and ν(O-H) bands of the oxime, can confirm the participation of these groups in bonding. researchgate.net

NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution and confirm its purity. Changes in the chemical shifts of protons near the coordinating nitrogen atoms upon complexation can indicate the binding sites. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal ion and ligand-to-metal or metal-to-ligand charge transfer bands. These spectra help in determining the coordination geometry around the metal ion. ijcce.ac.ir

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure in the solid state. jocpr.com It reveals precise bond lengths, bond angles, the coordination geometry of the metal center, and details of intermolecular interactions like hydrogen bonding and π-stacking. ijcce.ac.irresearchgate.net Although crystal structures for metal complexes of 4-Quinolinecarbaldehyde oxime are not readily found in the literature, studies on related systems, such as a Nickel(II) complex with a quinoline-derived thiosemicarbazide, confirm a distorted octahedral geometry where the ligand acts as a tridentate chelate. uomphysics.net

The following table presents representative spectroscopic data for a Schiff base derived from 2-quinoline carboxaldehyde and its metal complexes, illustrating the typical changes observed upon coordination.

| Compound/Complex | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Schiff Base Ligand | 1597 | - | - |

| Ni(II) Complex | 1609 | 407 | 565 |

| Cd(II) Complex | 1630 | 477 | 591 |

This table is based on data for a related 2-quinolinecarboxaldehyde (B31650) Schiff base system to illustrate typical spectroscopic shifts upon metal complexation.

Electronic Structure and Bonding Nature in Quinoline Oxime Metal Complexes

The electronic structure and the nature of the metal-ligand bond are crucial for understanding the properties and reactivity of coordination compounds. In complexes of 4-Quinolinecarbaldehyde oxime, the bonding is primarily governed by the interaction between the metal's d-orbitals and the frontier orbitals of the ligand.

The primary bonding interaction is the donation of lone pair electrons from the sp²-hybridized nitrogen atoms of the quinoline ring and the oxime group into the vacant d-orbitals of the metal center, forming strong σ-bonds. The nature of the metal ion significantly influences the electronic properties; for instance, d-block elements are often used due to their variable oxidation states and low-lying orbitals that facilitate complex formation. biointerfaceresearch.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of such complexes. nih.govnih.gov DFT calculations can provide insights into:

Molecular Orbital (MO) Composition: Analysis of the MO diagram reveals the extent of mixing between metal and ligand orbitals. The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are often delocalized over both the metal and the π-system of the quinoline ligand, indicating significant covalent character in the metal-ligand bond. aps.org

Charge Distribution: Natural Bond Orbital (NBO) analysis can quantify the charge transfer from the ligand to the metal, confirming the ligand's role as a Lewis base.

Bond Order: Calculations can quantify the strength and nature (σ vs. π) of the metal-ligand bonds. Beyond σ-donation, there is potential for π-backbonding, where the metal donates electron density from its filled d-orbitals into the π* anti-bonding orbitals of the quinoline ring. This back-donation strengthens the metal-ligand bond and can influence the reactivity of the ligand itself.

Studies on related pyridine (B92270) oxime systems using DFT have shown that the adsorption and bonding mechanism on metal surfaces are heavily influenced by the molecule's electronic features and frontier orbitals. mdpi.com Similarly, for metal quinoline complexes, DFT and hybrid functional calculations have been shown to provide a good approximation of the quasiparticle states and electronic structure. aps.org The metal ion itself typically has a negligible contribution to the frontier orbitals in quinoline complexes, with these orbitals being largely localized on the quinoline ligands. aps.orgscispace.com

Catalytic Potential of 4-Quinolinecarbaldehyde Oxime Metal Complexes

While specific catalytic applications of 4-Quinolinecarbaldehyde oxime complexes are not extensively documented, the constituent moieties—quinoline and oxime—are well-known components of highly effective catalytic systems. ckthakurcollege.netresearchgate.net This suggests a strong potential for their metal complexes to function as catalysts in various organic transformations.

Transition metal complexes derived from quinoline and oxime ligands are known to catalyze a wide array of reactions, including:

Cross-Coupling Reactions: Palladacycles formed from aromatic oximes are exceptional catalysts for C-C and C-heteroatom bond-forming reactions like Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. researchgate.net

Polymerization: Cobalt complexes bearing pyridine-oxime ligands have demonstrated extremely high activity for the polymerization of isoprene, a key process in the synthetic rubber industry. mdpi.com

Dehydrogenative Coupling: Iron and cobalt complexes are effective catalysts for quinoline synthesis through dehydrogenative coupling pathways. latrobe.edu.auuni.lu

Oxidation Reactions: Metal complexes are widely used to catalyze the oxidation of various substrates. at.ua

The combination of a robust quinoline scaffold with the versatile oxime donor group in 4-Quinolinecarbaldehyde oxime provides an attractive framework for developing new homogeneous catalysts. ijfans.org

Understanding the reaction mechanism is key to optimizing a catalyst's performance. For catalysis mediated by quinoline oxime complexes, the specific mechanism depends on the metal and the reaction type. For instance, in palladium-catalyzed cross-coupling reactions, a typical cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) intermediate.

Transmetalation: A second reagent, such as an organoboron compound in Suzuki coupling, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

In polymerization reactions catalyzed by cobalt-oxime complexes, the mechanism involves coordination of the monomer (e.g., isoprene) to the active metal center, followed by insertion into the growing polymer chain. mdpi.com For dehydrogenative couplings, the mechanism often involves activation of C-H or N-H bonds by the metal center. scispace.com The ligand's role is crucial in stabilizing the various oxidation states of the metal throughout the cycle and influencing the stereochemistry and regioselectivity of the reaction. latrobe.edu.au

The ligand is not a passive spectator in a catalytic reaction; it actively controls the reactivity of the metal center. researchgate.net For 4-Quinolinecarbaldehyde oxime, modifications to its structure would be expected to have a profound impact on catalytic performance.

Electronic Effects: Introducing an electron-donating group (e.g., -OCH₃) onto the quinoline ring would increase the electron density on the metal center. This can enhance the rate of oxidative addition in cross-coupling catalysis but may slow down reductive elimination. Conversely, an electron-withdrawing group (e.g., -NO₂) would make the metal center more electrophilic.

Steric Effects: Placing bulky substituents near the coordination site can create a specific pocket around the metal. This steric hindrance can favor the coordination of smaller substrates, leading to enhanced selectivity. It can also promote reductive elimination and prevent catalyst deactivation through dimerization. mdpi.com

Chirality: If a chiral center is introduced into the ligand scaffold, it can be used for asymmetric catalysis, producing an excess of one enantiomer of the product. Ligands containing chiral oxazoline (B21484) moieties, for example, are widely used in a vast range of metal-catalyzed enantioselective transformations. nih.gov

By systematically modifying the ligand's electronic and steric properties, it is possible to tune the activity, selectivity, and stability of the resulting metal catalyst for a specific application. mdpi.com

Supramolecular Chemistry and Crystal Engineering of 4 Quinolinecarbaldehyde Oxime

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a primary directional force in the crystal packing of 4-Quinolinecarbaldehyde oxime. The molecule possesses both a hydrogen bond donor (the oxime hydroxyl group) and multiple acceptor sites (the oxime nitrogen and the quinoline (B57606) nitrogen), leading to predictable and robust supramolecular synthons.

Oxime···Oxime and Oxime···Heteroatom Interactions

In the solid state, the oxime group is a versatile functional group for forming hydrogen-bonded assemblies. It can form dimeric motifs through O-H···N hydrogen bonds, creating what is known as an R2(6) ring motif. Alternatively, it can form chain motifs. nih.gov For 4-Quinolinecarbaldehyde oxime, a key interaction is the formation of oxime–quinoline heterosynthons of the R2(8) type. However, in the presence of co-crystallizing agents like dicarboxylic acids (e.g., adipic, succinic, and fumaric acids), this pattern can be intentionally altered. In such cocrystals, the oxime-quinoline interactions are replaced by oxime-oxime homosynthons and quinoline-carboxylic acid heterosynthons. This predictable shift in hydrogen bonding demonstrates a powerful tool in the rational design of multicomponent crystals.

The crystal structure of (E)-Quinoline-4-carbaldehyde oxime has been determined, and its packing is stabilized by hydrogen-bonding networks between the oxime hydroxyl groups and adjacent molecules. The O···N distances in these networks are approximately 2.89 Å. In the case of salts, such as the nitrate (B79036) salt of quinoline-4-carbaldehyde (B127539) oxime, nitrate ions bridge two protonated quinolinium-4-carbaldehyde oxime cations to form cyclic motifs. In the chloride salt, the structure features chloride-water chains formed through hydrogen bonds alongside conventional R2(8)-type oxime-oxime homosynthons.

A related compound, N-(quinolin-6-yl)hydroxylamine, crystallizes with four independent molecules in the asymmetric unit, which are linked by one O—H⋯N and two N—H⋯N hydrogen bonds into a tetramer-like unit. nih.gov These tetramers are further linked by O—H⋯N and N—H⋯O hydrogen bonds to form layers. nih.gov This highlights the capability of the quinoline and hydroxylamine (B1172632) moieties to create extensive hydrogen-bonded networks.

Influence of Substitution Patterns on Hydrogen Bonding

The introduction of substituents onto the quinoline ring system can significantly influence the hydrogen bonding patterns. While specific studies on substituted 4-quinolinecarbaldehyde oxime are limited, general principles of crystal engineering suggest that electron-withdrawing or electron-donating groups can alter the acidity of the oxime proton and the basicity of the nitrogen atoms, thereby modulating the strength and geometry of the hydrogen bonds.

Furthermore, the position of substituents can sterically hinder or promote certain hydrogen bonding motifs. For example, a substituent at the 3-position of the quinoline ring could sterically influence the formation of the common oxime-quinoline heterosynthon. The interplay between different functional groups capable of hydrogen bonding, such as in sulfonamide derivatives, shows that a hydrogen-rich environment can lead to a variety of conformations and packing arrangements, driven by the competition between different hydrogen bond donors and acceptors.

Polymorphism and Solid-State Structural Diversity

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. nih.govugr.es While 4-Quinolinecarbaldehyde oxime itself has a known crystal structure, detailed studies on its polymorphism are not widely reported. However, its precursor, 2-quinolinecarboxaldehyde (B31650), a similarly small and rigid molecule lacking strong hydrogen bond donors, exhibits a rich polymorphic behavior with at least four identified forms. ugr.es This suggests that 4-quinolinecarbaldehyde oxime may also be prone to polymorphism.

In the polymorphs of 2-quinolinecarboxaldehyde, the crystal packing is dictated by weaker interactions, such as π-π stacking and C-H···O interactions. ugr.es The existence of multiple, slightly different structures with small energy differences is a likely explanation for the observed structural diversity. ugr.es The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. nih.gov In cocrystals, the phenomenon of polymorphism is also observed; for instance, two different polymorphic forms of a 1:1 piroxicam/4-hydroxybenzoic acid cocrystal have been identified. ugr.es This highlights the complex energetic landscape that can lead to multiple stable or metastable crystal forms.

Non-Covalent Interactions and Self-Assembly Motifs

π–π Stacking and C–H···π Interactions

The planar aromatic quinoline ring is highly conducive to forming π–π stacking interactions, which are non-covalent interactions between aromatic rings. rsc.org These interactions can occur in several geometries, including face-to-face, T-shaped, and offset stacked conformations. nih.gov In the crystal structures of related quinoline derivatives, such as substituted 4-alkoxy-7-Cl-quinolines, π–π interactions between the quinoline ring systems are a dominant feature, often generated by simple translations along a crystal axis. researchgate.net These interactions play a crucial role in stabilizing the three-dimensional crystal lattice.

Halogen Bonding in Quinoline Oxime Systems

Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The oxime group, with its oxygen and nitrogen lone pairs, can act as a halogen bond acceptor. While there are no specific reports on halogenated derivatives of 4-quinolinecarbaldehyde oxime, studies on related systems provide insight into the potential for these interactions.

In the crystal structures of 5-halogeno-1H-isatin-3-oximes, the oxime oxygen atom acts as an acceptor for halogen bonds from bromine and iodine atoms on neighboring molecules. These O(oxime)···Br/I interactions compete with and coexist alongside strong hydrogen bonds, demonstrating the oxime functionality's ability to participate in multiple types of non-covalent interactions. Similarly, studies on halogenated N-(quinolin-2-yl)-methanimine derivatives reveal the presence of intermolecular C-H···N hydrogen bonds in their crystal packing, indicating the importance of various weak interactions in the solid-state assembly of halogenated quinolines. nih.gov The strength of the halogen bond depends on the polarizability of the halogen (I > Br > Cl).

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures hinges on the predictable and controlled assembly of molecular components through non-covalent interactions. In the context of 4-Quinolinecarbaldehyde oxime, its structural features—specifically the oxime group (-C(H)=N-OH) and the quinoline moiety—provide well-defined sites for hydrogen bonding and other intermolecular interactions, making it an excellent candidate for crystal engineering. The strategic use of these interaction sites allows for the planned construction of complex, multi-component crystalline solids, such as co-crystals and salts, with tailored structures.

A key strategy in the rational design involving 4-Quinolinecarbaldehyde oxime is the manipulation of supramolecular synthons. Synthons are robust and predictable patterns of intermolecular interactions. In its pure form, 4-Quinolinecarbaldehyde oxime molecules self-assemble using an oxime–quinoline heterosynthon of the R²₂(8) type. rsc.org However, by introducing other molecules (co-formers), it is possible to selectively disrupt this self-assembly and promote the formation of new, desired synthons. rsc.org

Detailed research has demonstrated that co-crystallization of 4-Quinolinecarbaldehyde oxime with various dicarboxylic acids leads to a predictable shift in the supramolecular synthons. rsc.org The inherent oxime–quinoline heterosynthons are replaced by R²₂(14)-type oxime–oxime homosynthons and quinoline–carboxylic acid heterosynthons. rsc.org This consistent pattern across different dicarboxylic acids, such as adipic, succinic, and fumaric acids, underscores the predictability and, therefore, the "design" aspect of this non-covalent synthesis. rsc.org

The formation of salts with different acids also showcases the principles of rational design. For instance, the interaction with nitric acid results in nitrate ions bridging two quinolinium-4-carbaldoxime cations to form cyclic motifs. rsc.org In contrast, the chloride salt features chloride-water chains formed through hydrogen bonds and maintains the conventional R²₂(8)-type oxime-oxime homosynthons. rsc.org The choice of the acid, therefore, rationally dictates the final supramolecular architecture.

The table below summarizes the observed supramolecular synthons and resulting architectures when 4-Quinolinecarbaldehyde oxime is combined with different co-formers, illustrating the principles of rational design.

| Co-former | Resulting Solid Form | Primary Supramolecular Synthons | Resulting Architecture |

| None (Self-assembly) | Crystal | Oxime–quinoline R²₂(8) heterosynthons | Self-assembled structure |

| Adipic Acid | Co-crystal | R²₂(14) oxime–oxime homosynthons; Quinoline–carboxylic acid heterosynthons | Co-crystal with specific acid-base interactions |

| Succinic Acid | Co-crystal | R²₂(14) oxime–oxime homosynthons; Quinoline–carboxylic acid heterosynthons | Co-crystal with specific acid-base interactions |

| Fumaric Acid | Co-crystal | R²₂(14) oxime–oxime homosynthons; Quinoline–carboxylic acid heterosynthons | Co-crystal with specific acid-base interactions |

| Nitric Acid | Salt | Nitrate ions bridging two cations | Cyclic motifs |

| Hydrochloric Acid | Salt | R²₂(8) oxime–oxime homosynthons; Chloride-water chains | Self-assembly with chloride-water chains |

This systematic approach, where the selection of a specific co-former molecule reliably directs the assembly towards a predictable supramolecular structure, is the essence of rational design in the crystal engineering of 4-Quinolinecarbaldehyde oxime.

Computational Chemistry and Theoretical Investigations of 4 Quinolinecarbaldehyde Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Quinolinecarbaldehyde oxime to predict a variety of properties, from molecular geometry and vibrational frequencies to electronic and reactivity parameters.

Electronic Structure Analysis and Reactivity Descriptors

DFT calculations are instrumental in elucidating the electronic characteristics of 4-Quinolinecarbaldehyde oxime. Key aspects of this analysis involve the examination of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant parameter for determining molecular reactivity and electrical transport properties; a smaller gap suggests higher polarizability and greater chemical reactivity biointerfaceresearch.com.

MEP maps visualize the charge distribution on the molecule, identifying electron-rich areas susceptible to electrophilic attack and electron-poor areas prone to nucleophilic attack. For similar oxime derivatives, negative potential sites are often concentrated on specific rings or heteroatoms, indicating these as likely sites for electrophilic interaction biointerfaceresearch.com. NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule biointerfaceresearch.com.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

To pinpoint specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are calculated nih.govnih.gov. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes. Condensed Fukui functions are used to identify which atoms are most likely to undergo nucleophilic (f+), electrophilic (f-), or radical (f0) attack nih.govscielo.org.mx.

Prediction of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating reaction pathways and determining the structures of transition states youtube.com. For a molecule like 4-Quinolinecarbaldehyde oxime, this could involve studying mechanisms such as tautomerization (e.g., keto-enol forms) or hydrolysis. By mapping the potential energy surface, computational chemists can identify the minimum energy path connecting reactants to products.

The highest point along this path corresponds to the transition state, the geometry of which provides crucial information about the reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy barrier. For related quinoline (B57606) systems, DFT methods have been successfully used to calculate these barrier heights nih.gov. The calculations can be performed in the gas phase or by incorporating solvent models to provide a more realistic chemical environment nih.gov.

Theoretical Prediction of Spectroscopic Parameters

DFT calculations allow for the accurate prediction of various spectroscopic parameters, which is invaluable for interpreting experimental data.

Vibrational Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be computed for 4-Quinolinecarbaldehyde oxime. This process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra nih.govnih.govmdpi.com. Such calculations have been performed in detail for the parent compound, quinoline-4-carbaldehyde (B127539), using the B3LYP method with a 6-311++G(d,p) basis set, providing a reliable assignment of normal modes nih.govresearchgate.net.

| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency | Assignment |

|---|---|---|---|

| ν(C=O) | 1705 | 1703 | Carbonyl stretch |

| ν(C-H)aldehyde | 2860 | 2855 | Aldehyde C-H stretch |

| δ(C-H)aldehyde | 1395 | 1392 | Aldehyde C-H bend |

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons. For 4-Quinolinecarbaldehyde oxime, this would be relevant to its corresponding iminoxy radical, which could be formed under certain conditions. DFT calculations can predict the EPR parameters for such a radical, including the g-tensor and hyperfine coupling constants (A-tensor). These parameters are characteristic of the radical's electronic structure and environment. Studies on other iminoxy radicals have shown that DFT can accurately simulate these properties, aiding in the identification of paramagnetic species from experimental spectra selcuk.edu.tr.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations model the movements of atoms and molecules over time, providing a detailed view of their dynamic nature tandfonline.commdpi.com.

Conformational Landscape and Dynamic Behavior

4-Quinolinecarbaldehyde oxime has several rotatable bonds, including the C=N-OH linkage, which can lead to different stable conformations (e.g., syn/anti or E/Z isomers). MD simulations can explore the conformational landscape of the molecule by simulating its motion over nanoseconds or longer nih.gov. This allows for the identification of the most stable and populated conformations in a given environment researchgate.net.

Simulations of Intermolecular Interactions in Solution

To understand the behavior of 4-Quinolinecarbaldehyde oxime in a realistic environment, MD simulations are typically performed in a solvent, such as water. The molecule is placed in a simulation box filled with explicit solvent molecules, and its interactions are modeled over time mdpi.comresearchgate.net.

This approach allows for a detailed investigation of intermolecular interactions, most notably hydrogen bonding between the oxime's hydroxyl group and solvent molecules. By analyzing the MD trajectory, one can determine the number and lifetime of hydrogen bonds, providing insight into solvation effects and how the solvent influences the molecule's conformation and dynamics nih.govnih.gov.

Computational Approaches to Molecular Recognition and Binding

Theoretical and computational chemistry provides powerful tools to investigate the principles governing molecular recognition and binding at the atomic level. In the case of 4-Quinolinecarbaldehyde oxime, computational studies have been instrumental in elucidating the nature and strength of non-covalent interactions that dictate its self-assembly and binding to other molecules. These investigations primarily utilize methods such as Density Functional Theory (DFT), Atoms In Molecules (AIM), Hirshfeld surface analysis, and Natural Bonding Orbital (NBO) analysis to understand hydrogen bonding, crystal packing, and other intermolecular forces. researchgate.net

A key focus of computational studies on 4-Quinolinecarbaldehyde oxime has been the characterization of its supramolecular synthons. A synthon is a structural unit within a molecule that can form intermolecular interactions. In the solid state, 4-Quinolinecarbaldehyde oxime is observed to form oxime–quinoline R22(8)-type heterosynthons in its self-assembly. However, upon interaction with dicarboxylic acids like adipic, succinic, and fumaric acids, this changes to form R22(14)-type oxime–oxime homosynthons and quinoline–carboxylic acid heterosynthons in cocrystals. researchgate.net Theoretical calculations have been crucial in understanding the energetics and geometry of these different synthons, providing insight into the predictability of crystal engineering based on this molecule. researchgate.net

Detailed Research Findings from Theoretical Calculations:

Theoretical analyses have provided a deep understanding of the interactions governing the crystal structure of 4-Quinolinecarbaldehyde oxime and its cocrystals.

Atoms In Molecules (AIM) Analysis: This method is used to analyze the electron density to characterize chemical bonds, including hydrogen bonds. For 4-Quinolinecarbaldehyde oxime, AIM analysis has been used to confirm the presence and strength of hydrogen bonding interactions within its crystal structures. researchgate.net

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions (e.g., hydrogen bonds, π-π stacking). This has been applied to understand the packing of 4-Quinolinecarbaldehyde oxime molecules. researchgate.net

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and orbital interactions associated with intermolecular bonding. For 4-Quinolinecarbaldehyde oxime, NBO calculations have helped to quantify the stability and electronic nature of the hydrogen bonds and other non-covalent interactions that are fundamental to its molecular recognition properties. researchgate.net

While direct molecular docking studies of 4-Quinolinecarbaldehyde oxime with specific biological targets are not extensively reported in the provided context, the fundamental understanding of its interaction modes derived from these computational studies is a critical first step in predicting its binding affinity and behavior in more complex biological systems. The computational methodologies applied to related quinoline derivatives in broader drug discovery contexts, such as molecular docking and DFT, further highlight the potential for these approaches to be applied to 4-Quinolinecarbaldehyde oxime in future studies. biointerfaceresearch.comresearchgate.netnih.gov

Below is a summary of the computational methods and their applications in the study of 4-Quinolinecarbaldehyde oxime and its interactions.

| Computational Method | Application to 4-Quinolinecarbaldehyde oxime | Insights Gained |

| Atoms In Molecules (AIM) | Confirmation and characterization of hydrogen bonds. researchgate.net | Quantification of the strength and nature of hydrogen bonding interactions in the crystal lattice. researchgate.net |

| Hirshfeld Surface Analysis | Analysis of intermolecular contacts and crystal packing. researchgate.net | Identification of close contact points and the relative contribution of different types of intermolecular interactions to the overall crystal stability. researchgate.net |

| Natural Bonding Orbital (NBO) | Investigation of charge delocalization and hyperconjugative interactions. researchgate.net | Understanding the electronic stabilization arising from intermolecular interactions, such as hydrogen bonds. researchgate.net |

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties for related quinoline structures. nih.gov | Provides foundational data on the molecule's conformational preferences and electronic structure, which influences its binding capabilities. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 4-Quinolinecarbaldehyde oxime in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the oxime group.

In ¹H NMR spectra of related quinolinecarbaldehydes, the proton of the formyl group (HC=O) typically appears as a distinct singlet at approximately 10.1 ppm. mdpi.com For the oxime, this proton (HC=N) is also expected in a similar downfield region. The protons on the quinoline (B57606) ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. researchgate.net The presence of an intramolecular hydrogen bond can influence the chemical shifts, particularly for protons in proximity to the interacting groups. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbon of the oxime group (C=N) is expected to have a characteristic resonance, distinguishing it from the aromatic carbons of the quinoline ring. nih.gov The specific chemical shifts are sensitive to the electronic environment and can confirm the presence of the quinoline and oxime functionalities.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aldehydic CH | ~10.1 - 10.5 |

| ¹H | Aromatic CH | ~7.1 - 8.5 |

| ¹³C | Imino C=N | ~158 - 162 |

| ¹³C | Aromatic C | ~120 - 150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in 4-Quinolinecarbaldehyde oxime and studying its conformational properties. mdpi.com These methods probe the vibrational modes of the molecule, which are sensitive to bond types and molecular geometry. mdpi.comnih.gov

The FT-IR spectrum of an oxime is characterized by several key absorption bands. A prominent band is typically observed for the O-H stretching vibration of the oxime group, usually in the region of 3300 cm⁻¹. elixirpublishers.com The C=N stretching vibration gives rise to a band around 1660-1680 cm⁻¹. mdpi.com For quinoline derivatives, C-H stretching vibrations of the heteroaromatic structure are found in the 3000-3100 cm⁻¹ region. elixirpublishers.com The vibrational frequencies can be influenced by intermolecular interactions, such as hydrogen bonding, which is a key feature in the solid-state structure of this compound. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to simulate vibrational spectra and aid in the assignment of experimental bands. nih.govnih.goviosrjournals.org A second polymorph of quinoline-4-carbaldoxime has been identified and compared to the known form using IR and Raman spectroscopy, highlighting the sensitivity of these techniques to differences in crystal packing. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Oxime and Quinoline Moieties

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | Oxime | ~3280 - 3300 | elixirpublishers.commdpi.com |

| N-H Stretch | Amide (in related structures) | ~3173 | mdpi.com |

| C-H Stretch | Aromatic | ~3000 - 3100 | elixirpublishers.com |

| C-H Stretch | Oxime | ~2876 | mdpi.com |

| C=O Stretch | Carbonyl (in related structures) | ~1678 | mdpi.com |

| C=N Stretch | Oxime | ~1660 - 1680 | nih.gov |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Molecular Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 4-Quinolinecarbaldehyde oxime by probing the electronic transitions between molecular orbitals. youtube.com The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π*).

The UV-Vis spectrum of molecules containing aromatic systems and conjugated double bonds, such as 4-Quinolinecarbaldehyde oxime, is typically dominated by π→π* transitions. youtube.com These transitions are usually intense. Transitions involving the non-bonding electrons on the oxygen and nitrogen atoms of the oxime group, specifically n→π* transitions, are also possible. youtube.com These are generally of lower intensity compared to π→π* transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and by molecular interactions, such as hydrogen bonding.

Table 3: Common Electronic Transitions in Organic Compounds

| Transition | Chromophore Example | Typical λmax Range (nm) |

| π → π | Conjugated systems (e.g., quinoline) | 200 - 400 |

| n → π | Carbonyls, Imines, Oximes | 300 - 500 |

| n → σ* | Amines, Alcohols | 180 - 250 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of 4-Quinolinecarbaldehyde oxime and elucidating its structure through fragmentation analysis. researchgate.net High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF-MS), can determine the molecular formula with high accuracy by providing a precise mass measurement of the molecular ion. nih.gov

In a study identifying quinoline alkaloids in honey, 4-quinolinealdoxime was identified using both electron ionization (EI) and positive electrospray ionization (ESI+) mass spectrometry. nih.gov These methods generated molecular ions (M•⁺ and [M+H]⁺, respectively) with high mass accuracy. The fragmentation patterns observed in the MS/MS spectra are characteristic of the quinoline ring and the oxime functional group, allowing for differentiation between isomers. nih.gov For instance, the fragmentation can help confirm the position of the carbaldoxime group on the quinoline scaffold.

Single-Crystal X-ray Diffraction for Absolute Structure and Supramolecular Packing

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.comchemmethod.com This technique has been instrumental in understanding the supramolecular chemistry of 4-Quinolinecarbaldehyde oxime.

The crystal structure of salts and cocrystals of quinoline-4-carbaldoxime reveals that its self-assembly is often directed by hydrogen bonds. researchgate.netrsc.org In its native form, it can exhibit oxime–quinoline heterosynthons. However, upon forming cocrystals with dicarboxylic acids, this can change to oxime–oxime homosynthons. rsc.org For example, the structure of a related (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime was confirmed by single-crystal X-ray diffraction, showing a planar molecule that forms sheets held together by hydrogen bond interactions. mdpi.com The analysis of crystal packing provides critical information on how molecules interact in the solid state, which influences physical properties like solubility and stability.

Table 4: Illustrative Crystallographic Data for a Related Oxime Derivative Source: Data for (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime mdpi.com

| Parameter | Value |

| Formula | C₉H₇N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0944(12) |

| b (Å) | 9.8586(8) |

| c (Å) | 9.2424(10) |

| β (°) | 111.696(13) |

| Volume (ų) | 854.61(17) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphic Characterization

Powder X-ray Diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. nih.gov It is particularly valuable for identifying crystalline phases, determining purity, and characterizing polymorphism—the ability of a compound to exist in more than one crystal structure. nih.govnih.gov

Research has identified and characterized a second polymorph (Poly-II) of quinoline-4-carbaldoxime, which was compared to the previously known form (Poly-I) using PXRD. researchgate.net Each polymorph produces a unique diffraction pattern, characterized by a specific set of diffraction peak positions (2θ angles) and intensities. researchgate.net These differences arise from the distinct arrangements of the molecules in the crystal lattice of each polymorph. The study of polymorphism is critical in materials science and pharmaceuticals, as different polymorphs can have different physical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals. srce.hr While 4-Quinolinecarbaldehyde oxime itself is not a radical, EPR can be a powerful tool for studying radical intermediates that may be formed during its synthesis, degradation, or in certain chemical reactions. nih.govchimia.ch

For instance, oxidative processes could potentially lead to the formation of radical species. nih.gov In studies of related aromatic aldimines, EPR spectroscopy has been used to show that hydrogen atom abstraction can generate imidoyl radicals. rsc.org Similarly, reactions involving 4-Quinolinecarbaldehyde oxime could generate nitroxide radicals, which are stable enough to be detected by EPR. The technique of spin trapping, where a short-lived radical reacts with a "spin trap" to form a more persistent radical adduct, could be employed to detect and identify transient radical intermediates involved in reactions of the oxime. srce.hrnih.gov

Applications in Advanced Chemical and Materials Science Research

Development of Fluorescent Probes

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are extensively used in the creation of fluorescent sensors. The design of these sensors relies on specific principles that modulate the fluorescence output in the presence of a target analyte.

The design of fluorescent sensors based on the quinoline scaffold involves the strategic integration of a receptor unit that can selectively interact with a target analyte and a signaling unit (the quinoline fluorophore) that reports this interaction through a change in its fluorescence properties. Key design principles include:

Intramolecular Charge Transfer (ICT): This is a widely used mechanism where the quinoline ring acts as either an electron donor or acceptor. Upon binding of an analyte, the electron density distribution within the molecule is altered, leading to a shift in the fluorescence emission wavelength or a change in intensity.

Photoinduced Electron Transfer (PET): In PET-based sensors, a photoexcited electron from a donor part of the molecule can quench the fluorescence of the quinoline fluorophore. When the donor group interacts with an analyte, this electron transfer process is inhibited, resulting in a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from a donor fluorophore to an acceptor. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence signal.